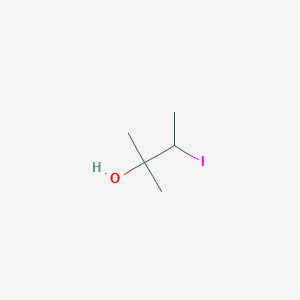

3-Iodo-2-methylbutan-2-ol

説明

3-Iodo-2-methylbutan-2-ol (CAS: 916333-64-7) is a branched tertiary alcohol substituted with an iodine atom at the 3-position. Current safety guidelines emphasize precautions such as avoiding heat sources (P210), keeping it away from children (P102), and consulting specialized handling protocols (P201, P202) .

特性

分子式 |

C5H11IO |

|---|---|

分子量 |

214.04 g/mol |

IUPAC名 |

3-iodo-2-methylbutan-2-ol |

InChI |

InChI=1S/C5H11IO/c1-4(6)5(2,3)7/h4,7H,1-3H3 |

InChIキー |

FMYXWJPIZFYEHX-UHFFFAOYSA-N |

正規SMILES |

CC(C(C)(C)O)I |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the iodination of 2-methylbutan-2-ol. This reaction typically requires the presence of a strong acid, such as hydroiodic acid, to facilitate the substitution of the hydroxyl group with an iodine atom. The reaction conditions often include a controlled temperature and the use of a solvent to ensure the proper dissolution of reactants .

Industrial Production Methods: In an industrial setting, the production of 3-Iodo-2-methylbutan-2-ol may involve large-scale iodination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

化学反応の分析

Types of Reactions: 3-Iodo-2-methylbutan-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or hydroxides, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the oxidizing agent used.

Reduction Reactions: The compound can be reduced to form alkanes or other derivatives.

Common Reagents and Conditions:

Hydroiodic Acid (HI): Used for iodination reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed:

2-Iodo-2-methylbutane: Formed through substitution reactions.

Ketones and Aldehydes: Formed through oxidation reactions.

Alkanes: Formed through reduction reactions.

科学的研究の応用

3-Iodo-2-methylbutan-2-ol has several applications in scientific research:

作用機序

The mechanism of action of 3-Iodo-2-methylbutan-2-ol involves its interaction with molecular targets through nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the formation of carbocations, which can then undergo further reactions. The stability of the carbocation intermediate plays a crucial role in determining the outcome of the reaction .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with 3-Iodo-2-methylbutan-2-ol, differing in substituents, functional groups, or stereochemistry. Key comparisons are summarized in Table 1 and discussed in detail below.

2-Methyl-3-buten-2-ol (CAS 115-18-4)

This tertiary alcohol features a double bond at the 3-position and a methyl group at the 2-position. It has a boiling point of 98–99°C and a density of 0.824 g/cm³. Its lower boiling point compared to other alcohols in this class suggests weaker intermolecular forces, likely due to reduced hydrogen bonding capacity from steric hindrance. It is commercially available in bulk quantities (e.g., 1L for JPY 11,500), indicating industrial relevance .

3-Methyl-2-buten-1-ol (CAS 556-82-1)

A primary alcohol with a conjugated double bond, this compound exhibits a higher boiling point (140°C) and density (0.84 g/cm³) than 2-methyl-3-buten-2-ol. The presence of a terminal hydroxyl group enhances hydrogen bonding, explaining its elevated boiling point. Its smaller packaging (5g for JPY 3,700) suggests specialized laboratory use .

2,2-Dimethyl-1-butanol (CAS N/A)

A branched primary alcohol, this compound has documented toxicological profiles, including exposure guidelines and production methods. Its linear chain and hydroxyl group at the 1-position contrast with the tertiary structure of 3-iodo-2-methylbutan-2-ol, leading to differences in reactivity and solubility. Toxic effects and exposure assessments are well-characterized, but physicochemical data are unavailable .

3-Sulfanyl-2-methylbutan-1-ol (CAS N/A)

This sulfur-containing analog replaces iodine with a sulfanyl (-SH) group. Its molecular weight (120.213 g/mol) is lower than that of the iodinated compound, and the presence of sulfur introduces distinct reactivity (e.g., thiol-mediated redox activity). The InChIKey (RFMHFOPFUZZBAD-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .

3,3-Dimethyl-2-butanol (CAS N/A)

A secondary alcohol with geminal methyl groups, its steric environment differs significantly from 3-iodo-2-methylbutan-2-ol.

Research Implications and Gaps

However, the absence of empirical data (e.g., solubility, stability) limits direct comparisons. Future studies should prioritize characterizing its physicochemical properties and reactivity relative to sulfur- or oxygen-containing analogs .

生物活性

3-Iodo-2-methylbutan-2-ol is an organic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

3-Iodo-2-methylbutan-2-ol has the following chemical structure:

- Molecular Formula : C5H11IO

- Molecular Weight : 202.05 g/mol

- IUPAC Name : 3-Iodo-2-methylbutan-2-ol

The presence of iodine in its structure is significant as it influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 3-Iodo-2-methylbutan-2-ol can be attributed to several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity. This modulation can affect various metabolic pathways.

- Receptor Binding : It may bind to biological receptors, influencing signaling pathways that regulate cellular functions.

- Antimicrobial Properties : Preliminary studies suggest that 3-Iodo-2-methylbutan-2-ol exhibits antimicrobial activity against certain pathogens, potentially making it useful in treating infections.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 3-Iodo-2-methylbutan-2-ol. For instance, a study conducted on various bacterial strains showed that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These findings suggest that 3-Iodo-2-methylbutan-2-ol could be a candidate for developing new antimicrobial agents.

Case Studies

- Case Study on Anticancer Activity : A study investigated the effects of 3-Iodo-2-methylbutan-2-ol on cancer cell lines, specifically focusing on its antiproliferative effects. The results indicated a dose-dependent inhibition of cell growth in human cervical cancer (HeLa) cells, with an IC50 value of approximately 100 µg/mL. This suggests potential applications in cancer therapy.

- In Vivo Studies : Animal model studies have also been conducted to assess the safety and efficacy of 3-Iodo-2-methylbutan-2-ol. These studies indicated that at therapeutic doses, the compound did not exhibit significant toxicity, supporting its further exploration as a therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Iodo-2-methylbutan-2-ol, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 2-Methylbutan-1-ol | No halogen | Moderate antimicrobial activity |

| 1-Iodo-2-methylbutan-1-ol | Iodine at terminal position | Lower potency than 3-Iodo form |

| 3-Bromo-2-methylbutan-2-ol | Bromine instead of iodine | Similar antimicrobial properties |

This comparison highlights how the presence of iodine enhances the biological activity of 3-Iodo-2-methylbutan-2-ol compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。